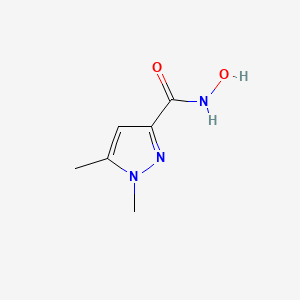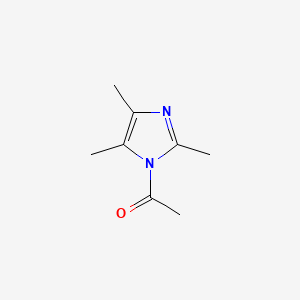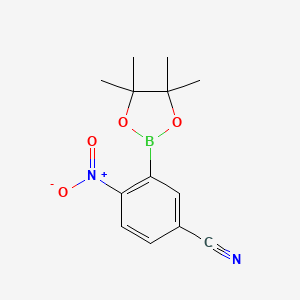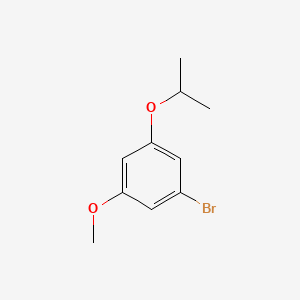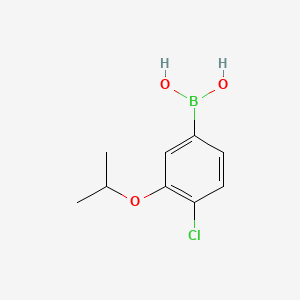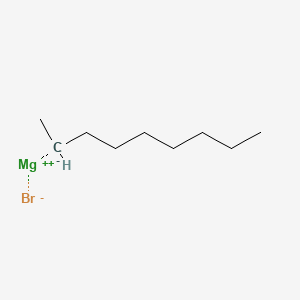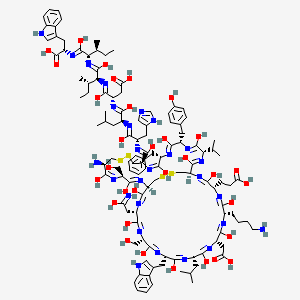
L-Cys(1)-L-Ser-L-Cys(2)-L-Asn-L-Ser-L-Trp-L-Leu-L-Asp-L-Lys-L-Glu-L-Cys(2)-L-Val-L-Tyr-L-Phe-L-Cys(1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The sequence you provided appears to be a peptide composed of various amino acids. However, there seems to be no specific information available about this exact peptide sequence in the literature1234567891011121314151617.
Synthesis Analysis
While there’s no specific synthesis analysis available for the exact peptide sequence, there are general methods for synthesizing peptides. For instance, L-cysteine (L-Cys) has been used in the synthesis of magnetic nanoparticles for the enrichment of glycopeptides4. Also, L-Cys has been used in the synthesis of metal-organic frameworks (MOFs)16.Molecular Structure Analysis
There’s no specific molecular structure analysis available for the exact peptide sequence. However, L-Cys has been studied in the context of its interaction with metallic electrodes7.Chemical Reactions Analysis
Again, there’s no specific chemical reactions analysis available for the exact peptide sequence. However, L-Cys has been studied in the context of its reactions with other compounds. For instance, L-Cys has been found to quickly bind with Ag+ to form a grid network12.Physical And Chemical Properties Analysis
There’s no specific physical and chemical properties analysis available for the exact peptide sequence. However, L-Cys has been studied in the context of its physical and chemical properties. For instance, L-Cys has been used in the development of a fluorescence “off-on” sensor for its detection11.Safety And Hazards
There’s no specific safety and hazards information available for the exact peptide sequence. However, L-Cys has been studied in the context of its effects on human health. For instance, either a deficiency or excess of L-Cys could lead to severe ailments in humans1314.
Future Directions
There’s no specific future directions information available for the exact peptide sequence. However, L-Cys has been studied in the context of its potential future applications. For instance, L-Cys has been used in the development of protective textiles, highlighting the great potential of nanoscience in combating pandemics1617.
properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecahydroxy-22-(2-hydroxy-2-iminoethyl)-19,28-bis(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(1H-indol-3-ylmethyl)-13-(2-methylpropyl)-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentaconta-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecaen-36-yl]-hydroxymethylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-[(2S,3S)-1-[(2S,3S)-1-[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-4-hydroxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C116H161N27O32S4/c1-11-59(9)94(114(172)135-83(116(174)175)41-64-47-122-71-27-19-17-25-68(64)71)143-115(173)95(60(10)12-2)142-107(165)82(45-92(152)153)133-100(158)75(37-57(5)6)127-104(162)79(42-65-48-120-55-123-65)130-110(168)86-52-177-176-51-69(118)96(154)136-84(49-144)109(167)140-87-53-178-179-54-88(112(170)141-93(58(7)8)113(171)134-77(39-62-29-31-66(146)32-30-62)101(159)128-76(102(160)139-86)38-61-22-14-13-15-23-61)138-98(156)73(33-34-90(148)149)125-97(155)72(28-20-21-35-117)124-106(164)81(44-91(150)151)132-99(157)74(36-56(3)4)126-103(161)78(40-63-46-121-70-26-18-16-24-67(63)70)129-108(166)85(50-145)137-105(163)80(43-89(119)147)131-111(87)169/h13-19,22-27,29-32,46-48,55-60,69,72-88,93-95,121-122,144-146H,11-12,20-21,28,33-45,49-54,117-118H2,1-10H3,(H2,119,147)(H,120,123)(H,124,164)(H,125,155)(H,126,161)(H,127,162)(H,128,159)(H,129,166)(H,130,168)(H,131,169)(H,132,157)(H,133,158)(H,134,171)(H,135,172)(H,136,154)(H,137,163)(H,138,156)(H,139,160)(H,140,167)(H,141,170)(H,142,165)(H,143,173)(H,148,149)(H,150,151)(H,152,153)(H,174,175)/t59-,60-,69-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-,95-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFRCIMVSJSLQM-UFVULHCBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=NC(C(C)CC)C(=NC(CC1=CNC2=CC=CC=C21)C(=O)O)O)O)N=C(C(CC(=O)O)N=C(C(CC(C)C)N=C(C(CC3=CN=CN3)N=C(C4CSSCC(C(=NC(C(=NC5CSSCC(C(=NC(C(=NC(C(=NC(C(=N4)O)CC6=CC=CC=C6)O)CC7=CC=C(C=C7)O)O)C(C)C)O)N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C5O)CC(=N)O)O)CO)O)CC8=CNC9=CC=CC=C98)O)CC(C)C)O)CC(=O)O)O)CCCCN)O)CCC(=O)O)O)O)CO)O)N)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=N[C@@H]([C@@H](C)CC)C(=N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)O)O)N=C([C@H](CC(=O)O)N=C([C@H](CC(C)C)N=C([C@H](CC3=CN=CN3)N=C([C@@H]4CSSC[C@@H](C(=N[C@H](C(=N[C@H]5CSSC[C@@H](C(=N[C@H](C(=N[C@H](C(=N[C@H](C(=N4)O)CC6=CC=CC=C6)O)CC7=CC=C(C=C7)O)O)C(C)C)O)N=C([C@@H](N=C([C@@H](N=C([C@@H](N=C([C@@H](N=C([C@@H](N=C([C@@H](N=C([C@@H](N=C5O)CC(=N)O)O)CO)O)CC8=CNC9=CC=CC=C98)O)CC(C)C)O)CC(=O)O)O)CCCCN)O)CCC(=O)O)O)O)CO)O)N)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C116H161N27O32S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2573.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Cys(1)-L-Ser-L-Cys(2)-L-Asn-L-Ser-L-Trp-L-Leu-L-Asp-L-Lys-L-Glu-L-Cys(2)-L-Val-L-Tyr-L-Phe-L-Cys(1 | |
CAS RN |
138863-63-5 |
Source


|
| Record name | 138863-63-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



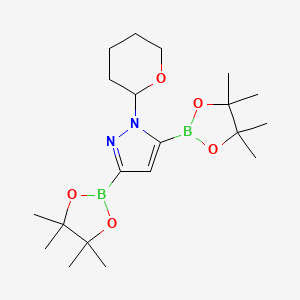
![4-{[(2Z)-But-2-en-1-yl]oxy}benzoyl fluoride](/img/structure/B594775.png)
![Methyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B594776.png)
